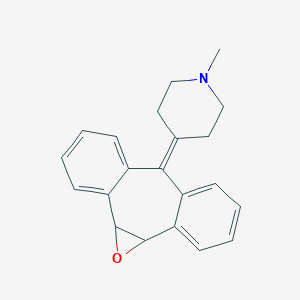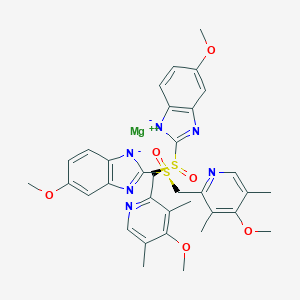
1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride
Overview
Description
“1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride” is a chemical compound with the molecular formula C5H7ClN4S.ClH . It is a substance with a molecular weight of 227.12 . The compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.12 . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
-
Chemical Properties : This compound, also known as 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride, has a molecular formula of C5H7ClN4S.ClH and a molecular weight of 227.12 . It is achiral, meaning it does not have a plane of symmetry .
-
Pharmaceutical Applications : This compound is used as a reagent to produce many guanidine-based pharmaceuticals . Guanidines are a class of organic compounds that contain the functional group (NH2)2C=NR2. They are involved in a wide range of biological processes and are used in the synthesis of a variety of pharmaceuticals.
-
Chromatography Applications : This compound can be used in chromatography, a laboratory technique for the separation of mixtures . In particular, it can be used in the separation of its derivative, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine .
-
Antioxidant Applications : Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
-
Analgesic Applications : Some thiazole derivatives have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.
-
Anti-Inflammatory Applications : Thiazole derivatives have also been found to have anti-inflammatory properties . This could potentially be used in the treatment of conditions characterized by inflammation.
-
Antimicrobial Applications : Thiazole derivatives have shown antimicrobial activity . This could potentially be used in the development of new antimicrobial drugs.
-
Antifungal Applications : The antifungal medication abafungin, which contains a thiazole moiety, is used to suppress skin infections caused by various fungi .
-
Antiviral Applications : Some thiazole derivatives have been found to have antiviral properties . This could potentially be used in the development of new antiviral drugs.
-
Antihypertensive Applications : Thiazole derivatives have been found to have antihypertensive activity . This could potentially be used in the development of new antihypertensive drugs.
-
Antischizophrenia Applications : Some thiazole derivatives have been found to have antischizophrenia activity . This could potentially be used in the development of new antischizophrenia drugs.
-
Anti-HIV Applications : Some thiazole derivatives have been found to have anti-HIV activity . This could potentially be used in the development of new anti-HIV drugs.
-
Hypnotics Applications : Some thiazole derivatives have been found to have hypnotics activity . This could potentially be used in the development of new hypnotics drugs.
-
Antiallergic Applications : Some thiazole derivatives have been found to have antiallergic activity . This could potentially be used in the development of new antiallergic drugs.
-
Antithrombotic Applications : Some thiazole derivatives have been found to have antithrombotic activity . This could potentially be used in the development of new antithrombotic drugs.
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUMBOOFVFTIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380221 | |
| Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazol-2-ylguanidine hydrochloride | |
CAS RN |
100599-91-5 | |
| Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100599-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)





![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)


![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)


